molecular formula C20H23FN4O3S B2691422 (4-(2,4-dimethylphenyl)piperazin-1-yl)(6-fluoro-1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)methanone CAS No. 1357696-00-4

(4-(2,4-dimethylphenyl)piperazin-1-yl)(6-fluoro-1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)methanone

Cat. No.: B2691422
CAS No.: 1357696-00-4
M. Wt: 418.49
InChI Key: BMLCCXRAQSFSGT-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring two distinct pharmacophores:

  • A 4-(2,4-dimethylphenyl)piperazine moiety: The piperazine ring is substituted at the 4-position with a 2,4-dimethylphenyl group, which may enhance lipophilicity and influence receptor binding .
  • A 6-fluoro-1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl group: The benzo-thiadiazine ring system is sulfonated (1,1-dioxido), fluorinated at position 6, and fused to a dihydrothiadiazine ring. This structure likely contributes to electronic and steric effects critical for biological activity .

Properties

IUPAC Name

[4-(2,4-dimethylphenyl)piperazin-1-yl]-(6-fluoro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O3S/c1-13-3-5-17(14(2)11-13)24-7-9-25(10-8-24)20(26)19-22-16-12-15(21)4-6-18(16)29(27,28)23-19/h3-6,11-12,19,22-23H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLCCXRAQSFSGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3NC4=C(C=CC(=C4)F)S(=O)(=O)N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(2,4-dimethylphenyl)piperazin-1-yl)(6-fluoro-1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)methanone , with CAS number 1357696-00-4 , is a novel piperazine derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and notable research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H23FN4O3SC_{20}H_{23}FN_{4}O_{3}S with a molecular weight of 418.5 g/mol . The structure includes a piperazine moiety linked to a benzo[e][1,2,4]thiadiazin core which contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₂₃FN₄O₃S
Molecular Weight418.5 g/mol
CAS Number1357696-00-4

Piperazine derivatives are known for their diverse pharmacological profiles. The compound under investigation exhibits several mechanisms:

  • Serotonin Reuptake Inhibition : Similar to other piperazine derivatives, it may interact with serotonin transporters, influencing mood and anxiety levels.
  • Anticonvulsant Activity : Preliminary studies suggest potential anticonvulsant properties, which could be beneficial in treating epilepsy and other seizure disorders .
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in various models, indicating potential as an anticancer agent .

Biological Activity Studies

Several studies have investigated the biological activities of this compound:

Anticonvulsant Activity

In a study examining the anticonvulsant effects of related piperazine compounds, it was found that modifications in the structure significantly influenced efficacy. The compound demonstrated effectiveness in reducing seizure frequency in animal models .

Anticancer Activity

Research has demonstrated that compounds similar to (4-(2,4-dimethylphenyl)piperazin-1-yl)(6-fluoro-1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)methanone exhibit cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : In assays against A549 lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cells, IC50 values were reported below those of standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

Piperazine derivatives have been noted for their antimicrobial properties. This compound's structure suggests potential efficacy against bacterial and fungal pathogens due to the presence of electron-withdrawing groups which enhance membrane permeability .

Case Study 1: Anticonvulsant Efficacy

A study evaluated the anticonvulsant activity of various piperazine derivatives including our compound in a picrotoxin-induced convulsion model. Results indicated that the compound effectively reduced seizure duration and frequency at doses ranging from 10 to 50 mg/kg .

Case Study 2: Cancer Cell Line Testing

In vitro testing against multiple cancer cell lines revealed that the compound inhibited cell growth significantly at concentrations as low as 5 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase .

Scientific Research Applications

Anticancer Properties

Research indicates that piperazine derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression. For instance, derivatives have been evaluated for their ability to target specific cancer pathways and show promise in preclinical models .

Antimicrobial Activity

The compound has demonstrated antimicrobial effects against various bacterial strains. Compounds with similar structures have been tested for their efficacy against resistant strains of bacteria, highlighting their potential as new antibiotic agents .

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological activities. This compound may influence serotonin receptors, making it a candidate for treating mood disorders such as depression and anxiety . The modulation of neurotransmitter systems is crucial for developing effective treatments for these conditions.

Case Study 1: Anticancer Activity

A study evaluated a series of piperazine derivatives for their anticancer activity against human cancer cell lines. The results indicated that compounds similar to (4-(2,4-dimethylphenyl)piperazin-1-yl)(6-fluoro-1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)methanone exhibited cytotoxic effects with IC50 values in the micromolar range .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, several piperazine derivatives were tested against multi-drug resistant bacteria. The findings suggested that modifications in the piperazine ring significantly enhanced antibacterial activity compared to standard antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Piperazine Substitutions: The 2,4-dimethylphenyl group in the target compound contrasts with trifluoromethylphenyl (MK37) or 4-fluorobenzyl (compound 16) substituents. Sulfonylpiperazine derivatives (e.g., ) exhibit enhanced polarity, which may improve solubility but reduce membrane permeability compared to the target compound’s dimethylphenyl group .

Heterocyclic Systems: The benzo-thiadiazine-1,1-dioxido core in the target compound is distinct from thiophene (MK37) or pyrimidine () systems. Fluorine at position 6 may enhance metabolic stability and bioavailability, a strategy also seen in fluorinated kinase inhibitors .

Synthetic Approaches :

  • The target compound’s synthesis likely parallels methods in and , involving coupling of a substituted piperazine with an activated heterocyclic acid (e.g., using HOBt/TBTU or sulfonyl chlorides) .
  • Triethylamine is commonly used as a base in such reactions, as seen in and .

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis of piperazine-containing methanones typically involves coupling a substituted piperazine with a functionalized benzothiadiazine fragment. A general approach involves:

  • Step 1: Reacting 1-(2,4-dimethylphenyl)piperazine with a benzothiadiazine carbonyl chloride derivative in dichloromethane (DCM) using a base like N,N-diisopropylethylamine (DIPEA) to facilitate nucleophilic acyl substitution .
  • Step 2: Purification via crystallization with diethyl ether or flash chromatography. Yield optimization may require temperature control (e.g., 0–25°C) and stoichiometric adjustments (e.g., 1:1.5 molar ratio of piperazine to acyl chloride) .
  • Critical Note: Monitor reaction progress via TLC or HPLC to minimize side products like N-oxides or unreacted intermediates.

Basic: How should structural characterization be performed to confirm the compound’s identity?

Answer:
A multi-technique approach is essential:

  • 1H/13C NMR: Key signals include aromatic protons (δ 6.8–7.6 ppm for substituted phenyl groups), piperazine methyl groups (δ 2.4–3.5 ppm), and fluorine coupling in the benzo-thiadiazine moiety (e.g., J = 8–10 Hz for 6-fluoro substituents) .
  • Elemental Analysis: Validate %C, %H, %N against calculated values (e.g., ±0.3% deviation acceptable) .
  • Mass Spectrometry: High-resolution ESI-MS can confirm the molecular ion peak (e.g., m/z 454.16 for C22H24FN3O3S).

Advanced: How can researchers resolve contradictions in spectral data, such as unexpected splitting patterns in NMR?

Answer:
Unexpected splitting may arise from conformational dynamics or impurities:

  • Dynamic NMR (DNMR): Perform variable-temperature NMR (e.g., 25°C to −40°C) to detect rotational barriers in the piperazine or methanone groups .
  • 2D Experiments (COSY, NOESY): Identify through-space interactions (e.g., NOE between piperazine CH2 and aromatic protons) to confirm spatial arrangement .
  • X-ray Crystallography: Resolve ambiguities by determining the crystal structure, particularly for polymorphic forms .

Advanced: What computational methods are suitable for predicting the compound’s pharmacological activity?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like serotonin receptors (5-HT1A/2A) or kinases. Prioritize docking poses with hydrogen bonds to the piperazine nitrogen or fluorine atom .
  • QSAR Studies: Corrogate substituent effects (e.g., 2,4-dimethylphenyl vs. 4-fluorobenzyl) on bioactivity using descriptors like logP, polar surface area, and Hammett constants .
  • MD Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) to evaluate binding free energies (MM-PBSA/GBSA) .

Advanced: How can researchers design SAR studies to optimize this compound’s selectivity?

Answer:

  • Core Modifications:
    • Piperazine Ring: Test substituents at the 2,4-dimethylphenyl group (e.g., electron-withdrawing -CF3 vs. electron-donating -OCH3) to modulate receptor affinity .
    • Benzothiadiazine: Replace fluorine with chloro or methyl groups to alter metabolic stability and LogD .
  • Biological Assays:
    • Perform in vitro kinase inhibition assays (IC50 determination) and compare with structurally related derivatives (e.g., [4-(4-Fluorobenzyl)piperazin-1-yl]methanones) .
    • Evaluate off-target effects via radioligand binding assays (e.g., σ1/σ2 receptors) .

Advanced: What strategies mitigate poor solubility during in vivo testing?

Answer:

  • Prodrug Design: Introduce phosphate or hemisuccinate esters at the methanone oxygen to enhance aqueous solubility .
  • Formulation Optimization: Use co-solvents (e.g., PEG-400/Cremophor EL) or cyclodextrin inclusion complexes to improve bioavailability .
  • Salt Formation: React with HCl or maleic acid to generate crystalline salts with improved dissolution profiles .

Basic: How should stability studies be conducted under physiological conditions?

Answer:

  • Buffer Solutions: Incubate the compound in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and human plasma at 37°C. Analyze degradation via HPLC at 0, 6, 24, and 48 hours .
  • Light/Heat Stress: Expose to UV light (254 nm) and 40°C for 72 hours to assess photolytic/thermal degradation.
  • Key Metrics: Calculate half-life (t1/2) and identify degradation products (e.g., hydrolyzed methanone or oxidized piperazine) .

Advanced: How can researchers validate contradictory bioactivity data across different assay platforms?

Answer:

  • Assay Replication: Repeat experiments in orthogonal systems (e.g., cell-free enzymatic vs. cell-based assays) .
  • Control Compounds: Include reference standards (e.g., ketanserin for 5-HT2A assays) to calibrate inter-lab variability .
  • Data Normalization: Use Z-factor or strictly standardized mean difference (SSMD) to quantify assay robustness and minimize false positives .

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